Synthetic Efficiency: Superior Yield in One-Pot Conversion to 2-Methoxymethylbenzofurans vs. 2-Hydroxymethyl Analogs
In a palladium-catalyzed cycloisomerization sequence, the one-pot conversion of 2-methylene-2,3-dihydrobenzofuran-3-ols into 2-methoxymethylbenzofurans (including the target compound class) proceeded with yields of 52-80%, compared to 52-71% for the corresponding 2-hydroxymethylbenzofurans [1]. This represents a yield advantage of up to 9% absolute and a relative increase of up to 12.7% under identical acid-catalyzed allylic substitution conditions.
| Evidence Dimension | Synthesis yield (one-pot conversion) |
|---|---|
| Target Compound Data | 52-80% yield (2-methoxymethylbenzofurans) |
| Comparator Or Baseline | 52-71% yield (2-hydroxymethylbenzofurans) |
| Quantified Difference | Up to +9% absolute yield; +12.7% relative increase |
| Conditions | Acid-catalyzed allylic substitution from 2-methylene-2,3-dihydrobenzofuran-3-ols; PdI2/KI catalyst system in BmimBF4 ionic liquid at 100°C |
Why This Matters
Higher yields translate directly to improved synthetic efficiency, reduced cost per gram, and more reliable scale-up for procurement of research quantities.
- [1] Scilit. A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids. Molecules. 2013. View Source
